molecular formula C20H18ClN3O2 B071103 4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride CAS No. 171258-73-4

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Numéro de catalogue B071103
Numéro CAS: 171258-73-4
Poids moléculaire: 367.8 g/mol
Clé InChI: RQNHYCIQTXNWLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714, and it belongs to the class of pyridinecarboxamide derivatives. DPA-714 has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects.

Mécanisme D'action

The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO and modulate its activity, leading to the anti-inflammatory and anxiolytic effects observed in various studies.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, modulating the activity of GABA receptors in the brain, and reducing the severity of neuroinflammation. DPA-714 has also been shown to have analgesic effects by reducing pain sensitivity in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

DPA-714 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, DPA-714 has some limitations, including its cost and the need for specialized equipment for its synthesis and analysis.

Orientations Futures

There are several future directions for the research on DPA-714, including investigating its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. Additionally, the development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, DPA-714 is a promising compound with several potential therapeutic applications. Its anti-inflammatory, analgesic, and anxiolytic effects make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. The development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Méthodes De Synthèse

The synthesis of DPA-714 involves the reaction between 4-cyanopyridine and diphenylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction produces DPA-714 as a white crystalline powder with a molecular weight of 391.88 g/mol and a melting point of 216-218°C.

Applications De Recherche Scientifique

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. DPA-714 has also been shown to have anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.

Propriétés

Numéro CAS

171258-73-4

Formule moléculaire

C20H18ClN3O2

Poids moléculaire

367.8 g/mol

Nom IUPAC

N-(benzhydrylcarbamoyl)pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C20H17N3O2.ClH/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,18H,(H2,22,23,24,25);1H

Clé InChI

RQNHYCIQTXNWLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3.Cl

SMILES canonique

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=[NH+]C=C3.[Cl-]

Autres numéros CAS

171258-73-4

Synonymes

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.